molecular formula C11H9FO3 B6165204 4-(4-fluorophenyl)oxane-2,6-dione CAS No. 4926-12-9

4-(4-fluorophenyl)oxane-2,6-dione

Cat. No.: B6165204
CAS No.: 4926-12-9
M. Wt: 208.2
InChI Key:
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Description

4-(4-Fluorophenyl)oxane-2,6-dione is an organic compound characterized by the presence of a fluorophenyl group attached to an oxane-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)oxane-2,6-dione typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)oxane-2,6-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)oxane-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxane-2,6-dione structure may facilitate interactions with biological macromolecules. Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluorophenyl)oxane-2,6-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other oxane derivatives.

Properties

CAS No.

4926-12-9

Molecular Formula

C11H9FO3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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